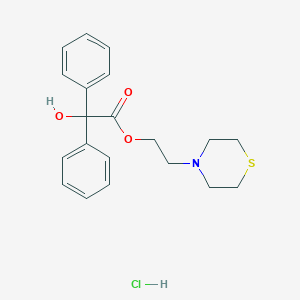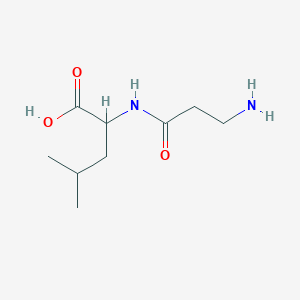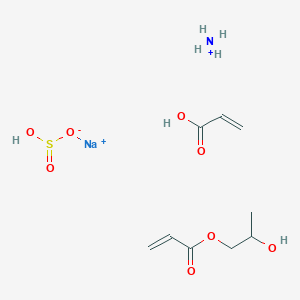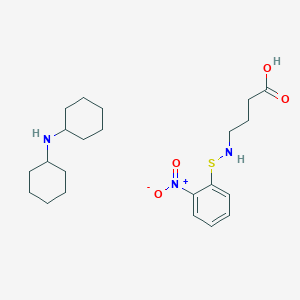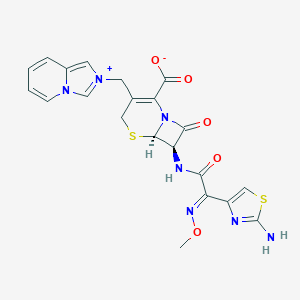
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate is a chemical compound that is used in scientific research for its antibacterial properties. It is a member of the cephalosporin class of antibiotics and is commonly referred to as Ceftizoxime.
Wirkmechanismus
Ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which prevents the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and eventual cell lysis.
Biochemical and Physiological Effects:
Ceftizoxime has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly excreted in the urine and has a half-life of approximately 2 hours in humans. Ceftizoxime has been shown to have a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool in microbiology research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ceftizoxime is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying bacterial resistance mechanisms and developing new antibiotics. However, Ceftizoxime has limitations in terms of its solubility and stability. It is also relatively expensive compared to other antibiotics.
Zukünftige Richtungen
There are several areas of future research for Ceftizoxime. One area of interest is the development of new derivatives of Ceftizoxime that have improved solubility and stability. Another area of research is the study of bacterial resistance mechanisms and the development of new antibiotics. Additionally, Ceftizoxime could be used in combination with other antibiotics to improve their efficacy and reduce the development of resistance.
Synthesemethoden
The synthesis of Ceftizoxime involves the reaction of 7-aminocephalosporanic acid with 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction results in the formation of the intermediate compound, which is then reacted with imidazo(1,5-a)pyridine to produce Ceftizoxime.
Wissenschaftliche Forschungsanwendungen
Ceftizoxime is commonly used in scientific research for its antibacterial properties. It is effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Ceftizoxime is often used in microbiology research to study bacterial resistance mechanisms and to develop new antibiotics.
Eigenschaften
CAS-Nummer |
103313-22-0 |
|---|---|
Produktname |
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate |
Molekularformel |
C21H19N7O5S2 |
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H19N7O5S2/c1-33-25-14(13-9-35-21(22)23-13)17(29)24-15-18(30)28-16(20(31)32)11(8-34-19(15)28)6-26-7-12-4-2-3-5-27(12)10-26/h2-5,7,9-10,15,19H,6,8H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m1/s1 |
InChI-Schlüssel |
LCOJEOHXDQUGGT-USLAGGSUSA-N |
Isomerische SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Synonyme |
2-AACC 7-(2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
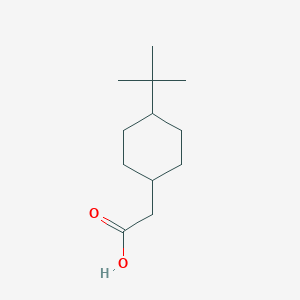


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
